molecular formula C8H4BrF3N2O B14801918 Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)-

Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)-

Cat. No.: B14801918
M. Wt: 281.03 g/mol
InChI Key: DPDPQAXBKORWKO-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a bromo substituent, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- typically involves multi-step organic reactionsThe amino group can be introduced via amination reactions using appropriate reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of specific catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, while the amino and bromo groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzonitrile
  • 3-Bromo-5-(trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile

Comparison: Benzonitrile, 2-amino-3-bromo-5-(trifluoromethoxy)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

2-amino-3-bromo-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4BrF3N2O/c9-6-2-5(15-8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2

InChI Key

DPDPQAXBKORWKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)OC(F)(F)F

Origin of Product

United States

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